molecular formula C8H10ClFN2O3 B6606850 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride CAS No. 509151-96-6

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6606850
CAS No.: 509151-96-6
M. Wt: 236.63 g/mol
InChI Key: BZDVWTLXYDLGPX-UHFFFAOYSA-N
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Description

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure allows it to participate in various chemical reactions, making it valuable for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-fluoro-4-nitrophenol with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanamines, which can be further utilized in synthetic and industrial applications .

Scientific Research Applications

2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethylamine
  • 2-(4-nitrophenyl)ethan-1-amine
  • 2-(4-fluorophenoxy)ethanamine

Uniqueness

Compared to similar compounds, 2-(2-fluoro-4-nitrophenoxy)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDVWTLXYDLGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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